molecular formula C16H19N3O2 B14568506 1H-Pyrazole-3-carboxylic acid, 1-phenyl-5-(1-piperidinyl)-, methyl ester CAS No. 61323-16-8

1H-Pyrazole-3-carboxylic acid, 1-phenyl-5-(1-piperidinyl)-, methyl ester

Cat. No.: B14568506
CAS No.: 61323-16-8
M. Wt: 285.34 g/mol
InChI Key: QMTRDTJXPBRJDI-UHFFFAOYSA-N
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Description

1H-Pyrazole-3-carboxylic acid, 1-phenyl-5-(1-piperidinyl)-, methyl ester is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a phenyl group at position 1, a piperidinyl group at position 5, and a methyl ester functional group at position 3 of the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazole-3-carboxylic acid, 1-phenyl-5-(1-piperidinyl)-, methyl ester typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as β-keto ester or β-diketone, under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where the pyrazole ring is treated with a phenyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride.

    Introduction of the Piperidinyl Group: The piperidinyl group can be introduced through a nucleophilic substitution reaction, where the pyrazole ring is treated with a piperidine derivative.

    Esterification: The carboxylic acid group at position 3 of the pyrazole ring can be esterified using methanol and a strong acid catalyst, such as sulfuric acid, to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps as described above, but with optimized reaction conditions and catalysts to improve yield and efficiency. Continuous flow reactors and automated synthesis platforms may also be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazole-3-carboxylic acid, 1-phenyl-5-(1-piperidinyl)-, methyl ester can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to form corresponding reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyrazole ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides or acyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may yield alcohols or amines, and substitution may yield various substituted pyrazole derivatives.

Scientific Research Applications

1H-Pyrazole-3-carboxylic acid, 1-phenyl-5-(1-piperidinyl)-, methyl ester has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: Used in the development of new materials, such as polymers and catalysts, and in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1H-Pyrazole-3-carboxylic acid, 1-phenyl-5-(1-piperidinyl)-, methyl ester depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to various physiological effects. The exact molecular pathways involved may vary depending on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazole-3-carboxylic acid, 1-phenyl-5-(1-piperidinyl)-, ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester group.

    1H-Pyrazole-3-carboxylic acid, 1-phenyl-5-(1-piperidinyl)-, propyl ester: Similar structure but with a propyl ester group instead of a methyl ester group.

    1H-Pyrazole-3-carboxylic acid, 1-phenyl-5-(1-piperidinyl)-, butyl ester: Similar structure but with a butyl ester group instead of a methyl ester group.

Uniqueness

1H-Pyrazole-3-carboxylic acid, 1-phenyl-5-(1-piperidinyl)-, methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the phenyl and piperidinyl groups, along with the methyl ester, may influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

61323-16-8

Molecular Formula

C16H19N3O2

Molecular Weight

285.34 g/mol

IUPAC Name

methyl 1-phenyl-5-piperidin-1-ylpyrazole-3-carboxylate

InChI

InChI=1S/C16H19N3O2/c1-21-16(20)14-12-15(18-10-6-3-7-11-18)19(17-14)13-8-4-2-5-9-13/h2,4-5,8-9,12H,3,6-7,10-11H2,1H3

InChI Key

QMTRDTJXPBRJDI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN(C(=C1)N2CCCCC2)C3=CC=CC=C3

Origin of Product

United States

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